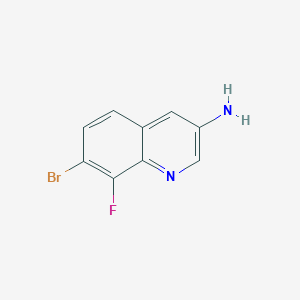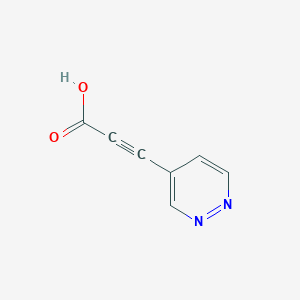
3-(Pyridazin-4-yl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridazin-4-yl)prop-2-ynoic acid is a heterocyclic compound that contains a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridazin-4-yl)prop-2-ynoic acid typically involves the formation of the pyridazine ring followed by the introduction of the prop-2-ynoic acid moiety. One common method involves the reaction of 4-chloropyridazine with propargyl alcohol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridazin-4-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The pyridazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
Scientific Research Applications
3-(Pyridazin-4-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 3-(Pyridazin-4-yl)prop-2-ynoic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some pyridazine derivatives inhibit enzymes like cyclooxygenase, which plays a role in inflammation . The exact pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the prop-2-ynoic acid moiety.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.
Pyrazine: Another diazine compound with nitrogen atoms at different positions in the ring.
Uniqueness
3-(Pyridazin-4-yl)prop-2-ynoic acid is unique due to the presence of both the pyridazine ring and the prop-2-ynoic acid moiety, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities. This combination makes it a valuable compound for the development of new drugs and materials.
Properties
Molecular Formula |
C7H4N2O2 |
|---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
3-pyridazin-4-ylprop-2-ynoic acid |
InChI |
InChI=1S/C7H4N2O2/c10-7(11)2-1-6-3-4-8-9-5-6/h3-5H,(H,10,11) |
InChI Key |
SUKGOHJZBHVVDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B13194298.png)
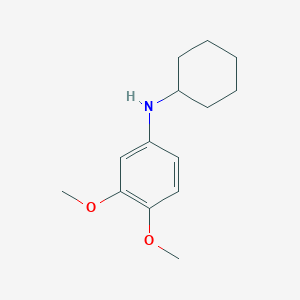

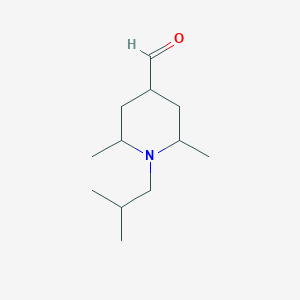

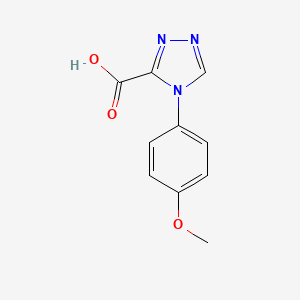
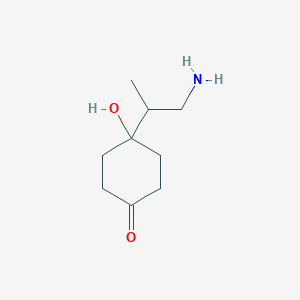
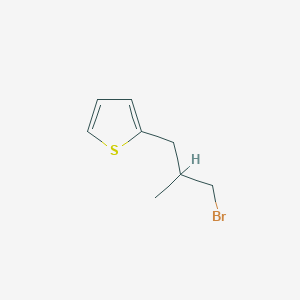
![8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13194339.png)


